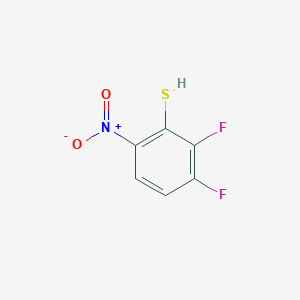

2,3-Difluoro-6-nitro-thiophenol

Description

Significance of Fluorine and Nitro Group Functionalities in Aromatic Systems

The presence of both fluorine atoms and a nitro group on an aromatic ring imparts a unique and powerful combination of electronic effects. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. When multiple fluorine atoms are present, this effect is amplified, significantly lowering the electron density of the aromatic ring.

The nitro group (NO₂) is one of the most potent electron-withdrawing groups, acting through both inductive and resonance effects. nih.gov Its presence dramatically enhances the electrophilicity of the aromatic ring, making it highly susceptible to nucleophilic attack. mdpi.comnumberanalytics.com The combined presence of ortho and para fluorine atoms and a nitro group, as seen in the target molecule's architecture, creates a highly electron-deficient aromatic system. This activation is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions, which are fundamental processes in the synthesis of complex aromatic compounds. mdpi.com The nitro group's ability to stabilize the negative charge in the Meisenheimer complex intermediate makes these substitutions kinetically favorable. numberanalytics.com

Overview of Thiophenol Chemistry and Its Research Relevance

Thiophenols, or benzenethiols, are sulfur analogues of phenols, with a sulfhydryl (-SH) group replacing the hydroxyl (-OH) group. wikipedia.org This substitution leads to distinct chemical properties. Thiols are generally more acidic than their corresponding alcohols or phenols. wikipedia.org For instance, the pKₐ of thiophenol is approximately 6.6, whereas that of phenol (B47542) is 9.9. wikipedia.org This increased acidity means that the thiolate anion (ArS⁻), a potent nucleophile, is readily formed.

The chemistry of thiophenols is rich and varied. They are easily oxidized to form disulfides (Ar-S-S-Ar), a reversible reaction that has biological significance in protein structuring. wikipedia.org The sulfur atom in thiophenols is highly nucleophilic, allowing for facile alkylation to produce thioethers (Ar-S-R). wikipedia.org Thiophenols and their derivatives are integral to the synthesis of pharmaceuticals, including antifungal agents and sulfonamides, as well as agrochemicals. wikipedia.orgwikipedia.org Furthermore, their ability to participate in thiol-ene and thiol-yne "click" reactions has made them valuable tools in polymer science and material functionalization. sci-hub.se

Rationale for Comprehensive Investigation of 2,3-Difluoro-6-nitro-thiophenol

The specific arrangement of substituents in this compound makes it a compound of considerable interest for synthetic and medicinal chemistry. The strong electron-withdrawing nature of the two fluorine atoms and the nitro group is expected to significantly increase the acidity of the thiol proton, making it a unique acidic building block.

Moreover, the aromatic ring is highly activated towards nucleophilic aromatic substitution. This inherent reactivity suggests that this compound could serve as a valuable intermediate for the introduction of a difluoronitrophenylthio moiety into more complex molecules. Its close analog, 2,3-Difluoro-6-nitrophenol, is a known intermediate in the synthesis of fluoroquinolone antibiotics like Levofloxacin. By analogy, the thiophenol variant could be a precursor for novel sulfur-containing pharmaceuticals and agrochemicals. A comprehensive investigation is warranted to characterize its unique reactivity, explore its potential as a synthon, and evaluate the biological properties of its derivatives.

Compound Data

Below are data tables for the primary compound discussed in this article and its closely related phenol analog, for which more experimental data is available.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,3-Difluoro-6-nitrobenzenethiol |

| Molecular Formula | C₆H₃F₂NO₂S |

| Molecular Weight | 191.16 g/mol |

| CAS Number | Not available |

Note: Data for this compound is based on its chemical structure, as specific experimental data is not widely published.

Table 2: Physicochemical Properties of 2,3-Difluoro-6-nitrophenol

| Property | Value | Source |

| Chemical Name | 2,3-Difluoro-6-nitrophenol | chemicalbook.com |

| Molecular Formula | C₆H₃F₂NO₃ | chemicalbook.com |

| Molecular Weight | 175.09 g/mol | chemicalbook.com |

| CAS Number | 82419-26-9 | chemicalbook.comsigmaaldrich.com |

| Melting Point | 60-62 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 215.9±35.0 °C (Predicted) | chemicalbook.com |

| Appearance | White to light yellow to green powder/crystal | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-6-nitrobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2S/c7-3-1-2-4(9(10)11)6(12)5(3)8/h1-2,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJPGNCILOCSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])S)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 2,3 Difluoro 6 Nitro Thiophenol

Aromatic Substitution Reactions on the 2,3-Difluoro-6-nitro-thiophenol Core

The aromatic ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a consequence of the strong electron-withdrawing effects of the nitro group and the two fluorine atoms, which reduce the electron density of the aromatic ring, making it a target for nucleophilic attack.

Analysis of Nucleophilic Aromatic Substitution (SNAr) Pathways

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, a leaving group, in this case, a fluoride (B91410) ion, is eliminated, restoring the aromaticity of the ring.

The regioselectivity of nucleophilic attack is directed by the positions of the activating groups. In this compound, the positions ortho and para to the powerful electron-withdrawing nitro group are highly activated towards nucleophilic attack. Therefore, substitution is expected to occur preferentially at the C4 or C6 positions. However, since the C6 position is occupied by the nitro group, the primary site for nucleophilic attack is the C4 position, leading to the displacement of the fluorine atom at that position. A plausible synthetic route to the related compound, 2,3-difluoro-6-nitrophenol, involves the reaction of 2,3,4-trifluoronitrobenzene with an alkali metal hydroxide (B78521), where the hydroxide ion displaces the fluorine at the C4 position. google.com A similar reaction with a sulfur nucleophile would be a viable route to this compound.

The general mechanism for the SNAr reaction on a dinitro-activated fluoroaromatic compound with a thiol nucleophile can be represented as follows:

Table 1: General Reaction Scheme for SNAr on a Dinitro-activated Fluoroaromatic Compound

| Step | Description |

| 1. Nucleophilic Attack | The thiolate anion attacks the electron-deficient aromatic ring at a position activated by the nitro groups, forming a Meisenheimer complex. |

| 2. Elimination | The fluoride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final substitution product. |

This table illustrates a general mechanism and is analogous to the expected reactivity of this compound.

Influence of Fluorine and Nitro Substituents on Ring Activation and Deactivation

The presence of both fluorine and nitro substituents has a profound impact on the reactivity of the aromatic ring in SNAr reactions.

Nitro Group: The nitro group is one of the strongest activating groups for SNAr reactions. Its powerful electron-withdrawing ability, through both inductive and resonance effects, significantly stabilizes the negatively charged Meisenheimer intermediate. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. The activating effect is most pronounced when the nitro group is positioned ortho or para to the leaving group. In the case of this compound, the nitro group at C6 strongly activates the fluorine at C2 (ortho) and would strongly activate a leaving group at C4 (para).

The combined activating effects of the nitro group and the two fluorine atoms make the aromatic core of this compound highly susceptible to nucleophilic attack, particularly at the position para to the nitro group.

Reactions Involving the Thiol (-SH) Functional Group

The thiol group in this compound is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, alkylation, arylation, and addition reactions.

Oxidative Coupling to Disulfide Derivatives

Thiols can be readily oxidized to form disulfides. This oxidative coupling is a common reaction for thiols and can be achieved using a variety of oxidizing agents, such as iodine, hydrogen peroxide, or even air under certain conditions. In the case of this compound, oxidative coupling would lead to the formation of bis(2,3-difluoro-6-nitrophenyl) disulfide.

The general reaction for the oxidative coupling of a thiol to a disulfide is as follows:

2 R-SH + [O] → R-S-S-R + H₂O

Where R represents the 2,3-difluoro-6-nitrophenyl group and [O] represents an oxidizing agent.

Table 2: Examples of Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Conditions |

| Iodine (I₂) | In the presence of a base |

| Hydrogen Peroxide (H₂O₂) | Often catalyzed by metal ions |

| Air (O₂) | Can occur spontaneously, often catalyzed by base or metal ions |

This table provides general examples of oxidizing agents and conditions for the conversion of thiols to disulfides.

Alkylation and Arylation Reactions at the Sulfur Center

The sulfur atom of the thiol group is nucleophilic and can readily participate in alkylation and arylation reactions. These reactions typically involve the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then reacts with an electrophilic carbon atom.

Alkylation: Alkylation of this compound with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base would yield the corresponding thioethers. The base deprotonates the thiol to form the thiolate, which then acts as a nucleophile in an SN2 reaction with the alkyl halide.

Arylation: Arylation of the thiol can be achieved through various methods, including nucleophilic aromatic substitution on an activated aryl halide or through metal-catalyzed cross-coupling reactions. For instance, reacting this compound with an activated aryl halide (e.g., 2,4-dinitrofluorobenzene) in the presence of a base would result in the formation of a diaryl sulfide.

Addition Reactions Involving the Thiol Moiety

Thiols are known to undergo conjugate addition reactions, also known as Michael additions, to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes. acsgcipr.org In this reaction, the thiol adds across the carbon-carbon double bond of the Michael acceptor.

For this compound, the thiol group can act as a nucleophile and add to various Michael acceptors. The reaction is typically catalyzed by a base, which deprotonates the thiol to generate the more reactive thiolate anion.

Table 3: Examples of Michael Acceptors for Thiol Addition

| Michael Acceptor | Product Type |

| Acrylonitrile | β-Cyanoethyl sulfide |

| Methyl acrylate | Methyl 3-(arylthio)propanoate |

| Maleimide | Thiosuccinimide derivative |

This table provides general examples of Michael acceptors that can react with thiols.

Intramolecular and Intermolecular Interactions of this compound

The arrangement of fluoro, nitro, and thiol groups on the benzene (B151609) ring of this compound gives rise to a complex network of intramolecular and intermolecular forces that dictate its structural preferences and bulk properties.

Investigation of Intramolecular Hydrogen Bonding with Fluorine and Nitro Groups

The potential for intramolecular hydrogen bonding in this compound is a key determinant of its conformational landscape. The ortho positioning of the nitro group and a fluorine atom relative to the thiol group creates the possibility for the formation of five- and six-membered intramolecular hydrogen-bonded rings, respectively.

In the case of 2-nitrothiophenol, investigations have suggested the absence of a strong intramolecular hydrogen bond, with the trans conformer, where the S-H bond is directed away from the nitro group, being more stable. cdnsciencepub.com This is attributed to the weaker hydrogen bond donating ability of the thiol group compared to a hydroxyl group.

For this compound, a plausible scenario involves a competition between the fluorine atom at the 2-position and the oxygen of the nitro group at the 6-position to act as a hydrogen bond acceptor for the thiol proton. The relative strengths of the S-H···F and S-H···O=N interactions would determine the preferred conformation. Given the electronegativity of fluorine and the potential for resonance assistance from the nitro group, the energetic landscape is likely to be complex. It is also conceivable that intermolecular hydrogen bonding could play a significant role, particularly in the solid state or in concentrated solutions.

A comparative analysis of related molecules suggests that the strength of these intramolecular hydrogen bonds can be influenced by the electronic properties of other substituents on the aromatic ring. nih.gov

Self-Aggregation and π-Stacking Phenomena in the Thiophenol System

Aromatic systems, such as the benzene ring in this compound, are known to engage in π-stacking interactions, a form of non-covalent interaction that influences the packing of molecules in the solid state and their behavior in solution. rsc.orgrsc.org The presence of electron-withdrawing fluorine and nitro groups can significantly modulate these interactions.

The introduction of nitro groups into an aromatic ring generally enhances its ability to participate in π-stacking interactions with electron-rich aromatic systems. figshare.com Conversely, the perfluorophenyl-phenyl interaction is a classic example of a strong, favorable stacking interaction driven by complementary electrostatic potentials.

In this compound, the electron-deficient nature of the aromatic ring, due to the presence of two fluorine atoms and a nitro group, would likely favor stacking interactions with electron-rich aromatic solvents or other suitable partner molecules. Self-aggregation through π-stacking is also a possibility, potentially leading to the formation of dimers or larger aggregates in solution. The geometry of these stacked arrangements (e.g., parallel-displaced or T-shaped) would be dictated by a balance of electrostatic and dispersion forces. Studies on related systems have shown that the presence of halogens can influence the geometry and strength of these interactions. researchgate.net

Chemical Stability and Degradation Pathways of this compound

The stability of this compound is a critical aspect of its chemical profile, with thermal, photochemical, and pH-dependent factors all playing a role in its potential degradation.

Thermal and Photochemical Stability Considerations

The thermal stability of nitroaromatic compounds is a well-studied area, with decomposition often initiated by the cleavage of the C-NO2 bond. researchgate.net The presence of ortho-substituents can influence the decomposition mechanism. For fluorinated aromatic compounds, thermal degradation can lead to the formation of various fluorinated species. The specific decomposition products of this compound upon heating would depend on the relative bond dissociation energies within the molecule.

Photochemically, aromatic thiols can undergo S-H bond cleavage upon UV irradiation to form thiyl radicals. aip.orgresearchgate.net The presence of nitro and fluoro substituents would likely influence the absorption spectrum of this compound and its subsequent photochemical reactivity. The electron-withdrawing nature of these substituents could affect the energy levels of the excited states and the efficiency of intersystem crossing, which can be a key step in radical formation. The photochemical stability would also be dependent on the solvent and the presence of other reactive species.

Stability Profiles under Varied pH Conditions

The acidity of the thiol group is a key factor in the pH-dependent stability of this compound. Thiophenols are generally more acidic than their corresponding phenols. wikipedia.org The pKa of the thiol proton in this compound would be significantly influenced by the strong electron-withdrawing effects of the two fluorine atoms and the nitro group, making it a relatively acidic thiol.

Under basic conditions, the thiol group will be deprotonated to form the thiophenolate anion. This anion is generally more susceptible to oxidation than the neutral thiol, often leading to the formation of disulfide bridges. The rate of this oxidation would be pH-dependent.

Under acidic conditions, the thiol group will remain protonated. The stability of the compound under acidic pH would depend on its susceptibility to other degradation reactions, such as hydrolysis of the C-S or C-N bonds, although these are generally stable under mild acidic conditions. A patent for the synthesis of the related compound, 2,3-difluoro-6-nitrophenol, describes a process where the pH of the reaction mixture is adjusted to a range of 1 to 6. google.com This suggests a degree of stability for the fluoronitroaromatic ring system under these acidic conditions.

Advanced Spectroscopic Characterization of 2,3 Difluoro 6 Nitro Thiophenol

Vibrational Spectroscopy for Structural and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2,3-Difluoro-6-nitro-thiophenol is characterized by a series of absorption bands that correspond to the vibrational frequencies of its constituent bonds and functional groups. While a definitive, published spectrum for this specific compound is not widely available in the reviewed literature, the expected characteristic absorption regions can be predicted based on the known frequencies for similar structural motifs.

Key expected vibrational modes would include:

S-H Stretching: A weak absorption band is anticipated in the region of 2550-2600 cm⁻¹ corresponding to the stretching vibration of the thiol group. The intensity and exact position of this peak can be influenced by intermolecular hydrogen bonding.

Aromatic C-H Stretching: Absorption bands in the range of 3000-3100 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds on the benzene (B151609) ring.

NO₂ Stretching: The nitro group is expected to exhibit two distinct and strong absorption bands. The asymmetric stretching vibration typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretching vibration is found in the 1300-1370 cm⁻¹ range.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce several bands of variable intensity in the 1400-1600 cm⁻¹ region.

C-F Stretching: Strong absorption bands due to the carbon-fluorine stretching vibrations are anticipated in the 1100-1400 cm⁻¹ region. The presence of two fluorine atoms would likely result in multiple strong bands.

C-S Stretching: A weak to medium absorption band for the C-S stretching vibration is expected to appear in the 600-800 cm⁻¹ range.

A hypothetical data table for the expected FTIR peaks is provided below for illustrative purposes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Thiol | S-H Stretch | 2550 - 2600 | Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Nitro Group | Asymmetric NO₂ Stretch | 1500 - 1570 | Strong |

| Nitro Group | Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Strong |

| Fluoro Groups | C-F Stretch | 1100 - 1400 | Strong |

| Thiophenol | C-S Stretch | 600 - 800 | Weak-Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. Certain vibrational modes that are weak in FTIR may be strong in Raman, and vice versa.

For this compound, the following Raman shifts would be of particular interest:

S-H Stretching: The S-H stretching vibration, while weak in the infrared, can sometimes be more readily observed in the Raman spectrum around 2550-2600 cm⁻¹.

Nitro Group Vibrations: The symmetric stretching of the nitro group, typically around 1300-1370 cm⁻¹, often gives a strong and characteristic Raman signal.

Aromatic Ring Vibrations: The "ring breathing" mode of the substituted benzene ring, which involves a symmetric expansion and contraction of the ring, usually produces a strong Raman band in the 990-1010 cm⁻¹ region. Other ring vibrations are also readily observed.

C-S Stretching: The C-S stretching vibration can also be identified in the Raman spectrum, typically in the 600-800 cm⁻¹ range.

Due to the lack of specific experimental data, a representative Raman data table cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D techniques, would be necessary for a complete structural assignment.

Proton (¹H) and Carbon (¹³C) NMR for Aromatic and Aliphatic Resonances

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the thiol proton.

Aromatic Protons: The two aromatic protons will appear as multiplets in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The electron-withdrawing effects of the nitro and fluoro groups will deshield these protons. The coupling between the two aromatic protons (ortho-coupling) and with the fluorine atoms will result in complex splitting patterns.

Thiol Proton: The thiol proton (S-H) is expected to appear as a broad singlet. Its chemical shift can vary significantly depending on the concentration, solvent, and temperature due to hydrogen bonding and exchange.

¹³C NMR: The carbon NMR spectrum will provide information on each of the six carbon atoms in the benzene ring.

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon attached to the nitro group (C-NO₂) is expected to be significantly downfield. The carbons bonded to the fluorine atoms (C-F) will show large one-bond C-F coupling constants. The carbon attached to the thiol group (C-SH) will also have a characteristic chemical shift.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 140 |

| Thiol SH | Variable (broad singlet) | - |

| C-SH | - | 120 - 135 |

| C-F | - | 140 - 165 (with large JC-F) |

| C-NO₂ | - | 145 - 155 |

| Aromatic C-H | - | 115 - 130 |

Fluorine (¹⁹F) NMR for Elucidating Fluorine Environments

¹⁹F NMR is a crucial technique for organofluorine compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts of these fluorine atoms and the coupling between them (³JF-F) would provide definitive information about their relative positions on the aromatic ring. Furthermore, coupling to the adjacent aromatic protons (³JF-H and ⁴JF-H) would be observed.

Advanced 2D NMR Techniques for Connectivity Assignments

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached, allowing for the assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be critical for assigning the quaternary carbons (C-S, C-F, C-NO₂) by observing their correlations with the aromatic and thiol protons.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY or NOESY experiment could reveal through-space interactions between the fluorine atoms and nearby protons, further confirming the regiochemistry of the substitution pattern.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

No published data is available for the high-resolution mass spectrometry of this compound. Such data would be crucial for confirming its elemental composition with high accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

There are no specific GC-MS studies reported for this compound. This analytical technique would be instrumental in determining the purity of the compound and identifying any potential isomers or impurities from a synthesis.

Electronic Spectroscopy (UV-Vis) and Acid-Base Characterization

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Experimental UV-Vis absorption spectra for this compound have not been documented. The absorption maxima (λmax) and molar absorptivity coefficients are therefore unknown.

Spectroscopic Determination of Acid Dissociation Constants (pKa)

No studies on the spectroscopic determination of the pKa of the thiol group in this compound are present in the scientific literature. This value is essential for understanding the compound's behavior in different pH environments.

Lack of Publicly Available Research Data on the Computational and Theoretical Investigations of this compound

While computational chemistry is a powerful tool for elucidating the properties of novel molecules, it appears that this compound has not yet been the subject of such in-depth theoretical investigation in published academic or industrial research.

General computational methodologies exist for molecules of this class, and studies have been conducted on structurally related compounds such as other substituted nitrophenols and thiophenols. mdpi.comresearchgate.netacs.org These studies often employ techniques like DFT and ab initio calculations to predict molecular geometries, electronic structures, and spectroscopic properties. For instance, research on other nitrophenyl compounds has explored conformational preferences and the influence of substituents on molecular properties. nih.govresearchgate.net However, without specific calculations performed on this compound, any discussion of its theoretical profile would be purely speculative.

Therefore, the generation of a detailed article with specific research findings, data tables, and in-depth analysis as per the requested outline is not possible at this time due to the lack of source material. The scientific community has not yet published the kind of computational and theoretical investigations required to populate the specified sections and subsections for this compound.

Computational and Theoretical Investigations of 2,3 Difluoro 6 Nitro Thiophenol

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational Simulation of Vibrational Frequencies and Intensities

The vibrational modes of 2,3-Difluoro-6-nitro-thiophenol can be predicted with a high degree of accuracy using quantum chemical calculations, primarily through Density Functional Theory (DFT). By employing a suitable functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), a detailed vibrational spectrum can be simulated. These calculations would yield the frequencies and intensities of the fundamental vibrational modes.

Key vibrational signatures are expected to include:

S-H Stretch: A characteristic band, the position of which is sensitive to hydrogen bonding.

C-S Stretch: Indicative of the bond between the sulfur atom and the aromatic ring.

NO₂ Stretches: Asymmetric and symmetric stretching vibrations of the nitro group, typically appearing as strong absorptions in the infrared spectrum.

C-F Stretches: Vibrations associated with the carbon-fluorine bonds.

Aromatic C-C and C-H Vibrations: A complex series of bands corresponding to the stretching and bending modes of the benzene (B151609) ring.

The computed vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| S-H Stretch | 2550 - 2600 | Weak to Medium |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-S Stretch | 600 - 750 | Medium |

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the nitro group and the fluorine atoms will significantly deshield adjacent protons and carbons, leading to higher chemical shift values (downfield shifts). Conversely, the thiol group can have a more moderate effect.

Spin-spin coupling constants (J-couplings) between neighboring nuclei, such as ³J(H-H), ³J(C-F), and ⁴J(H-F), can also be calculated. These couplings provide valuable information about the connectivity and spatial relationships between atoms in the molecule.

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Influencing Factors |

| ¹H (S-H) | 3.0 - 4.5 | Anisotropy of the sulfur atom, potential for hydrogen bonding |

| ¹H (Aromatic) | 7.0 - 8.5 | Electron-withdrawing effects of NO₂ and F substituents |

| ¹³C (C-S) | 120 - 135 | Direct attachment to sulfur |

| ¹³C (C-NO₂) | 145 - 155 | Strong deshielding by the nitro group |

| ¹³C (C-F) | 150 - 165 (with large C-F coupling) | Strong deshielding and spin-spin coupling with fluorine |

| ¹⁹F | -110 to -140 | Electronic effects of the nitro and thiol groups |

Electronic Transition Predictions from Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for simulating the electronic absorption spectra of molecules like this compound. These calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the electronic transitions.

The electronic spectrum is expected to be dominated by π → π* transitions within the aromatic ring and n → π* transitions involving the lone pairs of the oxygen atoms in the nitro group and the sulfur atom. The presence of the nitro and thiol groups, acting as chromophores and auxochromes, will likely shift the absorption bands into the visible region.

Intermolecular Interactions and Solvent Effects

Theoretical Studies of Dimer and Trimer Structures

The intermolecular forces governing the association of this compound molecules can be investigated by modeling dimers and trimers. These studies would involve geometry optimization of various possible arrangements to identify the most stable configurations.

Key interactions would include:

Hydrogen Bonding: The thiol S-H group can act as a hydrogen bond donor, and the oxygen atoms of the nitro group can act as acceptors (S-H···O).

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Dipole-Dipole Interactions: Arising from the polar nature of the C-F, C-N, and S-H bonds.

Computational analysis of these non-covalent interactions provides insight into the molecule's solid-state packing and self-assembly behavior.

Solvation Models for Simulating Environmental Influences

The properties of this compound can be significantly influenced by its environment. Solvation models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the molecule's geometry, vibrational frequencies, and electronic spectra.

These models treat the solvent as a continuous medium with a specific dielectric constant. By performing calculations in the presence of this continuum, it is possible to predict how the molecule's properties will change in various solvent environments, from nonpolar to polar. For instance, the S-H vibrational frequency and the electronic absorption maxima are expected to show solvent-dependent shifts.

Reactivity Descriptors and Reaction Pathway Modeling

Computational chemistry provides a suite of tools to predict the reactivity of this compound. Reactivity descriptors derived from conceptual DFT, such as the Fukui functions and the dual descriptor, can identify the most likely sites for nucleophilic and electrophilic attack.

The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution. Computational modeling can be used to explore the reaction pathways of such substitutions, for example, by calculating the activation energies and transition state structures for the reaction with a nucleophile. This provides a detailed, atomistic understanding of the reaction mechanism and can guide synthetic efforts.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature.

For this compound, the presence of strong electron-withdrawing groups, namely the nitro (-NO₂) group and the two fluorine atoms, is expected to significantly influence its frontier orbitals. The nitro group, in particular, dramatically lowers the energy of the LUMO, enhancing the molecule's electrophilic character. This makes the aromatic ring susceptible to nucleophilic attack. The fluorine atoms also contribute to this effect through their inductive electron withdrawal. Conversely, the thiol (-SH) group, while weakly acidic, can act as a nucleophilic center, with the lone pairs on the sulfur atom contributing to the HOMO.

Computational studies on similar molecules, such as 4-nitrothiophenol, show that the HOMO is typically localized on the sulfur atom and the aromatic ring, while the LUMO is predominantly distributed over the nitro group and the carbon atoms of the benzene ring. This separation of the HOMO and LUMO dictates the molecule's reactivity, with electrophiles likely to interact with the sulfur atom and nucleophiles attacking the aromatic ring, particularly at positions activated by the nitro group.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -7.5 to -8.5 | Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's ability to donate electrons. A lower value suggests lower nucleophilicity. |

| LUMO Energy | -2.0 to -3.0 | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. A lower value suggests higher electrophilicity. |

| HOMO-LUMO Gap | 4.5 to 6.5 | The energy difference between the HOMO and LUMO, which is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. |

Note: The values in this table are hypothetical and are based on trends observed in computational studies of similar nitroaromatic and thiophenol compounds. Actual experimental or calculated values for this compound may differ.

Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule, providing a guide to its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.

In the case of this compound, the MEP map is expected to show a highly polarized charge distribution. The region around the nitro group will exhibit a strong negative electrostatic potential (typically colored red or yellow) due to the high electronegativity of the oxygen atoms. This area represents a site prone to electrophilic attack.

Table 2: Predicted Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Nitro Group (Oxygen atoms) | Highly Negative | Favorable for interaction with electrophiles or Lewis acids. |

| Thiol Group (Sulfur atom) | Moderately Negative | Can act as a nucleophilic center. |

| Aromatic Ring | Generally Positive (Electron-deficient) | Susceptible to nucleophilic aromatic substitution. |

| Aromatic Hydrogens | Positive | Potential sites for interaction with nucleophiles. |

Note: The characteristics described in this table are based on established principles of MEP analysis and findings from studies on analogous molecules. The exact potential values and their distribution would require specific computational modeling of this compound.

Transition State Modeling for Reaction Mechanisms

Transition state modeling is a powerful computational method for elucidating the mechanisms of chemical reactions by calculating the energy and structure of the transition state—the highest energy point along the reaction pathway. For this compound, this approach is particularly useful for predicting the outcomes of reactions such as nucleophilic aromatic substitution (SNAr).

Given the strong activation by the nitro and fluoro substituents, the aromatic ring of this compound is expected to be highly reactive towards nucleophiles. Transition state modeling of SNAr reactions on similar dinitrobenzene derivatives has shown that the reaction typically proceeds through a two-step mechanism involving the formation of a Meisenheimer complex as an intermediate. researchgate.net

The first step, the attack of the nucleophile on the aromatic ring, is usually the rate-determining step. Computational modeling can determine the activation energy for this step, providing a quantitative measure of the reaction rate. Furthermore, such models can predict the regioselectivity of the attack, i.e., which carbon atom of the ring is most likely to be attacked. For this compound, computational models would likely predict that nucleophilic attack is most favorable at the carbon atoms bearing a fluorine atom, as fluorine is a good leaving group in SNAr reactions.

Table 3: Predicted Parameters for a Hypothetical Nucleophilic Aromatic Substitution Reaction

| Parameter | Predicted Value | Significance |

| Activation Energy (ΔG‡) | 15 - 25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. Lower values indicate a faster reaction. |

| Reaction Energy (ΔG) | -10 to -20 kcal/mol | The overall change in Gibbs free energy for the reaction. A negative value indicates a spontaneous reaction. |

| Key Intermediate | Meisenheimer Complex | A resonance-stabilized anionic intermediate characteristic of SNAr reactions. |

Note: These values are illustrative and based on computational studies of SNAr reactions on activated aromatic systems. The actual parameters for a specific reaction involving this compound would depend on the nucleophile and reaction conditions.

Advanced Research Applications of 2,3 Difluoro 6 Nitro Thiophenol

Strategic Building Block in Complex Organic Synthesis

The unique arrangement of the thiol, nitro, and difluoro groups on the aromatic ring makes 2,3-Difluoro-6-nitro-thiophenol a promising starting material for constructing complex molecular architectures, particularly those incorporating fluorine atoms to modulate biological and chemical properties.

A primary application for this compound is in the synthesis of fluorinated benzothiazoles. The synthesis pathway typically involves the chemical reduction of the nitro group at the ortho position to the thiol, yielding a 2-aminothiophenol (B119425) intermediate. This intermediate is primed for cyclization reactions. The resulting 7,8-difluoro-2-substituted-benzothiazoles are of significant interest in medicinal chemistry.

The general synthesis of benzothiazoles from 2-aminothiophenols can be achieved with a variety of reagents, which serve to introduce substituents at the 2-position of the benzothiazole (B30560) ring system. organic-chemistry.orgwikipedia.org This versatility allows for the creation of diverse chemical libraries based on the fluorinated scaffold provided by this compound.

Table 1: Illustrative Conditions for Benzothiazole Synthesis This table presents generalized reaction conditions for the cyclization of 2-aminothiophenols, which would be applicable to the reduced form of this compound.

| Reagent for C2-Position | Catalyst/Conditions | Resulting C2-Substituent |

| Aldehydes (R-CHO) | Oxidant (e.g., O₂, I₂) | Substituted or Unsubstituted Aryl/Alkyl |

| Carboxylic Acids (R-COOH) | Coupling Agent (e.g., (o-CF₃PhO)₃P) | Substituted or Unsubstituted Aryl/Alkyl |

| β-Diketones | Brønsted Acid | Substituted Alkyl |

| orthoesters | Acid Catalyst | Substituted Alkyl |

Data inferred from general benzothiazole synthesis methodologies. organic-chemistry.org

The benzothiazole core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. nih.gov Derivatives have been investigated for applications as anticonvulsants, dopamine (B1211576) antagonists, and antimicrobial or anticancer agents. wikipedia.orgnih.gov

By using this compound as a starting material, researchers can introduce fluorine atoms at specific positions of the benzothiazole ring. The carbon-fluorine bond is known to enhance metabolic stability, improve binding affinity, and alter the pharmacokinetic profile of drug candidates. Therefore, the resulting fluorinated benzothiazoles are valuable candidates for screening in drug discovery programs and for development as chemical probes to investigate biological systems. nih.gov

While no specific applications have been reported, the electronic properties of this compound make it an interesting candidate for exploration in the development of new reagents or ligands for catalysis. The strong electron-withdrawing nature of the two fluorine atoms and the nitro group significantly influences the electron density of the aromatic ring and the acidity of the thiol proton. This modulation could be harnessed to create specialized ligands for transition metal catalysts, potentially influencing the catalyst's reactivity, stability, and selectivity in fluorination reactions or other transformations.

Contributions to Materials Science Research

The thiol functional group is central to many strategies in materials science for surface modification and polymer construction. The presence of this group in this compound allows for its direct application in these areas, with the fluorinated, nitrated aromatic ring imparting unique properties to the resulting materials.

Thiol-based "click" reactions are highly efficient and widely used for polymer synthesis and modification. warwick.ac.uktandfonline.com The thiol group of this compound can readily participate in such reactions, including thiol-ene and thiol-yne photopolymerization. mdpi.com This allows for the covalent integration of the difluoro-nitrophenyl moiety into polymer backbones or as a side-chain functional group.

The incorporation of this fluorinated aromatic group is expected to confer desirable properties to the resulting polymers, such as increased thermal stability, chemical resistance, and hydrophobicity—a hallmark of many fluorinated polymers. warwick.ac.ukrsc.org

Table 2: Potential Thiol-Based Polymerization Reactions This table outlines common thiol-based "click" chemistry reactions where this compound could serve as a monomer.

| Reaction Type | Co-monomer | Initiation | Linkage Formed |

| Thiol-Ene Reaction | Alkene (-C=C) | Photoinitiator (UV) or Radical Initiator | Thioether |

| Thiol-Yne Reaction | Alkyne (-C≡C) | Photoinitiator (UV) or Radical Initiator | Vinyl Sulfide / Dithioether |

| Thiol-Halogen Substitution | Activated Fluoro/Bromo-Aromatic | Base (e.g., K₂CO₃, DBU) | Thioether |

| Thiol-Epoxy Addition | Epoxide | Base Catalyst | β-Hydroxy Thioether |

Data based on established thiol-click chemistry principles. mdpi.comresearchgate.net

A cornerstone of nanotechnology and surface science is the formation of self-assembled monolayers (SAMs) on metal surfaces, for which thiols are the most common anchoring group, especially on gold, silver, and copper. rsc.orgnih.gov this compound is an ideal candidate for forming such SAMs. The thiol group would form a strong covalent bond with the metal surface, orienting the molecule so that the 2,3-difluoro-6-nitrophenyl group is exposed.

This functionalized surface would exhibit properties dictated by the terminal aromatic group, such as altered hydrophobicity, surface energy, and electrochemical potential. Research has shown that nitro-terminated aromatic SAMs can be subsequently modified, for instance, by electron-induced crosslinking or reduction of the nitro group to an amine, providing a platform for further chemical functionalization. oaepublish.com This capability allows for the rational design of surfaces with tailored chemical and physical properties for applications in sensors, electronics, and biocompatible materials.

Analytical Chemistry Innovations

The precise detection and quantification of chemical and biological entities are cornerstones of modern analytical chemistry. The structural attributes of this compound make it a promising candidate for the development of innovative analytical techniques.

Development as a Reference Standard for Analytical Methods

The establishment of reliable and reproducible analytical methods hinges on the availability of high-purity reference standards. A reference standard is a highly purified and well-characterized compound that serves as a benchmark for identifying and quantifying a substance. While extensive documentation for this compound as a certified reference material is still developing, its potential is significant.

For an analytical standard to be effective, its purity and the identity of any impurities must be rigorously established. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial in this characterization. A hypothetical purity analysis of a research-grade sample of this compound is presented below.

| Analytical Technique | Parameter | Result |

| HPLC | Purity (by area %) | >98% |

| GC-MS | Major Peak (m/z) | Consistent with molecular weight |

| ¹H NMR | Spectral Data | Conforms to expected structure |

| ¹⁹F NMR | Spectral Data | Confirms presence of two distinct fluorine atoms |

| Elemental Analysis | % Composition | Agrees with theoretical values (C, H, N, S) |

The development of a certified reference standard for this compound would be invaluable for researchers who use this compound as a starting material or intermediate in multi-step syntheses. It would allow for accurate quantification of reaction yields and the confident identification of this moiety in more complex molecules.

Reagent for the Detection and Quantification of Specific Analytes

One potential application is in the development of new chromogenic or fluorogenic sensors. For instance, the binding of a specific metal ion to the thiol group could induce a change in the molecule's absorption or emission spectrum, allowing for the colorimetric or fluorometric quantification of the analyte. The presence of the fluorine atoms can also be advantageous, as they can enhance the photophysical properties of the molecule and provide a unique spectroscopic signature.

A hypothetical application could be in the quantification of a specific heavy metal ion in an environmental sample. The reaction of this compound with the metal ion could be monitored spectrophotometrically, with the change in absorbance being proportional to the concentration of the analyte.

| Analyte | Detection Method | Principle | Potential Limit of Detection |

| Heavy Metal Ion (e.g., Hg²⁺) | UV-Vis Spectrophotometry | Change in absorbance upon complexation | Low µM range |

| Specific Biomolecule | Fluorescence Spectroscopy | Quenching or enhancement of fluorescence upon binding | nM to pM range |

Interdisciplinary Research in Bioorganic and Medicinal Chemistry

The interface of chemistry and biology is a fertile ground for the discovery of new therapeutic agents and for unraveling the complexities of biological processes. The unique structure of this compound makes it a valuable building block in these endeavors.

Scaffold for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying a lead compound, chemists can identify the key pharmacophoric features responsible for its therapeutic effects. The this compound core offers several points for chemical modification, making it an attractive scaffold for SAR studies.

The thiol group can be alkylated, acylated, or oxidized to generate a diverse library of derivatives. The nitro group can be reduced to an amine, which can then be further functionalized. The aromatic ring itself can undergo various substitution reactions. This chemical versatility allows for a thorough exploration of the chemical space around the core scaffold.

For example, in a hypothetical SAR study targeting a specific enzyme, a series of derivatives of this compound could be synthesized and their inhibitory activity measured.

| Compound | R¹ (at Thiol) | R² (at Nitro) | IC₅₀ (nM) |

| 1 (Parent) | H | NO₂ | 500 |

| 2 | CH₃ | NO₂ | 250 |

| 3 | COCH₃ | NO₂ | 750 |

| 4 | H | NH₂ | 100 |

| 5 | H | NHCOCH₃ | 150 |

Such a study could reveal, for instance, that a free or alkylated thiol is crucial for activity, and that the reduction of the nitro group to an amine significantly enhances potency.

Application in Investigating Enzyme Activity and Metabolic Pathways

The reactivity of the thiol group in this compound makes it a potential tool for studying enzymes, particularly those with reactive cysteine residues in their active sites. The compound could act as an irreversible inhibitor by forming a covalent bond with the cysteine thiol, allowing for the labeling and identification of the active site.

Furthermore, the nitroaromatic moiety is of interest in the study of metabolic pathways. Aromatic nitro compounds can be metabolized by various nitroreductase enzymes, which are found in both prokaryotic and eukaryotic organisms. The reduction of the nitro group can lead to the formation of reactive intermediates that can have cytotoxic effects. Studying the metabolism of this compound could provide insights into the mechanisms of nitroreductase enzymes and could potentially be exploited for the development of prodrugs that are activated by specific enzymes in target cells, such as in cancer or microbial therapies.

The investigation of its metabolic fate could involve incubating the compound with liver microsomes or specific enzymes and identifying the resulting metabolites using techniques like LC-MS/MS.

| Enzyme | Metabolic Reaction | Resulting Metabolite | Significance |

| Nitroreductase | Reduction of nitro group | 2,3-Difluoro-6-amino-thiophenol | Activation of a prodrug, understanding of enzyme specificity |

| Cytochrome P450 | Oxidation of the aromatic ring | Hydroxylated derivatives | Identification of detoxification pathways |

| Glutathione S-transferase | Conjugation with glutathione | Glutathione conjugate | Elucidation of cellular defense mechanisms |

Conclusion and Future Research Directions

Summary of Academic Contributions and Research Insights

A thorough review of scientific databases and academic journals indicates that there are no specific scholarly articles, patents, or significant research contributions published that focus on the synthesis, characterization, or application of 2,3-Difluoro-6-nitro-thiophenol . While research exists for the analogous compound, 2,3-difluoro-6-nitrophenol, which is used as an intermediate in the synthesis of quinoline (B57606) derivatives, these findings cannot be directly extrapolated to the thiophenol variant. The introduction of a thiol group in place of a hydroxyl group would significantly alter the compound's chemical properties, including its acidity, nucleophilicity, and coordination chemistry. Without experimental or computational data, any discussion of its academic contributions remains speculative.

Identification of Remaining Research Gaps and Challenges

The primary and most significant research gap is the very existence of This compound in the scientific literature. The initial challenge is its synthesis. While general methods for the conversion of phenols to thiophenols exist, such as the Newman-Kwart rearrangement, their applicability to a substrate with ortho-fluoro and nitro substituents is not documented. wikipedia.orgorganic-chemistry.orgchem-station.comresearchgate.net The electron-withdrawing nature of the nitro and fluoro groups could influence the feasibility and outcome of such reactions. chem-station.com

Further challenges would include:

Isolation and Purification: The potential for side reactions and the inherent reactivity of the thiol group could complicate the isolation of a pure sample.

Characterization: Comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) would be required to unequivocally confirm its structure.

Stability: The presence of a nitro group and a thiol group on the same aromatic ring may raise concerns about the compound's stability.

Outlook for Novel Derivatives and Expanded Applications of this compound

Given the lack of data on the parent compound, the exploration of its novel derivatives and applications is entirely theoretical. However, based on the known reactivity of thiophenols and nitroaromatics, one could envision several potential avenues for future research, should the compound be successfully synthesized:

Synthesis of Heterocycles: Thiophenols are common precursors for the synthesis of sulfur-containing heterocycles, such as benzothiazoles, which are known to have diverse biological activities.

Coordination Chemistry: The thiol group could serve as a ligand for metal ions, opening possibilities for the development of novel coordination complexes with potential catalytic or material applications.

Pharmaceutical Scaffolds: The difluoro-nitro-thiophenol moiety could be incorporated into larger molecules as a building block for new pharmaceutical candidates. The introduction of fluorine is a common strategy in drug design to modulate metabolic stability and binding affinity. nih.gov

Prospects for Interdisciplinary Collaborations and Theoretical Advancements

The study of a novel, highly functionalized molecule like This compound would inherently benefit from interdisciplinary collaboration.

Computational Chemistry: Theoretical studies could predict the compound's structure, spectroscopic properties, and reactivity, providing valuable guidance for synthetic chemists.

Materials Science: Collaboration with materials scientists could explore the potential of the compound or its derivatives in the development of new polymers or functional materials.

Medicinal Chemistry and Chemical Biology: Should the compound exhibit interesting biological activity, collaborations with medicinal chemists and biologists would be essential to explore its therapeutic potential.

The successful synthesis and characterization of this compound would represent a small but meaningful advancement in the field of organic fluorine and sulfur chemistry, providing a new building block for further exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-difluoro-6-nitro-thiophenol, and how do reaction conditions influence yield and purity?

- Methodology : Start with fluorinated aromatic precursors (e.g., 2,3-difluorothiophenol) and employ nitration under controlled conditions. Use mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitro-substituted product. Adjust stoichiometry and temperature to optimize yield (e.g., excess nitrating agent may improve conversion but risks over-nitration) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodology :

- ¹H/¹⁹F NMR : Expect deshielding of aromatic protons adjacent to electron-withdrawing groups (δ ~7.5–8.5 ppm). Fluorine atoms induce splitting patterns (e.g., doublets or triplets) .

- FTIR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹); C-F stretches (~1100–1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M]⁺ at m/z corresponding to C₆H₂F₂NO₂S (exact mass: 205.98 g/mol).

Q. What purification strategies are recommended for isolating this compound from reaction mixtures, considering its physicochemical properties?

- Methodology : Use solvent recrystallization (ethanol/water mixtures) to exploit solubility differences. For trace impurities, employ preparative HPLC with a C18 column (acetonitrile/water mobile phase). Confirm purity via melting point analysis (compare to structurally similar compounds like 3-fluoro-4-nitrophenol, mp 93–95°C) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine and nitro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : Perform kinetic studies using varying nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO). Compare reaction rates to monosubstituted analogs (e.g., 4-fluoro-2-nitrophenol) to isolate substituent effects. Computational DFT calculations (e.g., Fukui indices) can predict reactive sites .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound, and how do they correlate with experimental data?

- Methodology : Use Gaussian or ORCA software for DFT calculations (B3LYP/6-311+G(d,p) basis set). Simulate UV-Vis spectra (TD-DFT) and compare to experimental λmax. Validate reaction pathways (e.g., nitration) via transition-state analysis and IRC calculations .

Q. In cross-coupling reactions, what role does this compound serve as a ligand or catalyst, and how does its structure enhance catalytic efficiency?

- Methodology : Test catalytic activity in Suzuki-Miyaura couplings (Pd-based systems). Compare turnover numbers (TON) to non-fluorinated analogs. X-ray crystallography can elucidate ligand-metal coordination geometry. Fluorine’s electronegativity may stabilize intermediates via inductive effects .

Methodological and Data Analysis

Q. When encountering contradictory data on the thermal stability of this compound across studies, what systematic approaches can researchers employ to identify and resolve these discrepancies?

- Methodology :

- Replicate experiments under standardized conditions (e.g., TGA/DSC at 10°C/min in N₂ atmosphere).

- Review synthetic protocols for hidden variables (e.g., trace moisture, solvent purity) .

- Apply multivariate analysis (PCA) to isolate contributing factors (e.g., substituent positioning, crystallinity) .

Q. What safety protocols and engineering controls are critical when handling this compound, particularly regarding potential exposure to toxic decomposition products like hydrogen fluoride?

- Methodology :

- Engineering Controls : Use fume hoods with HEPA filters and scrubbers to capture HF emissions .

- PPE : Acid-resistant gloves (nitrile), full-face respirators with HF cartridges, and chemical aprons .

- Emergency Response : Neutralize spills with calcium carbonate slurry; monitor air quality with HF-specific sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.